An In-depth Technical Guide to 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (CAS 3603-45-0)
An In-depth Technical Guide to 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (CAS 3603-45-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[2-(2-Hydroxyethoxy)ethyl]morpholine, with the CAS number 3603-45-0, is a tertiary amine and a derivative of morpholine. Its chemical structure, featuring a morpholine ring linked to a hydroxyethoxyethyl chain, imparts unique physicochemical properties that make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, with a particular focus on its emerging role in medicinal chemistry and drug development.
Physicochemical Properties
A clear distinction must be made between 4-[2-(2-Hydroxyethoxy)ethyl]morpholine and the closely related compound 4-(2-Hydroxyethyl)morpholine (CAS 622-40-2), as data for the two are often conflated in commercial and technical literature. The properties of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine are summarized below.
| Property | Value | Source |
| CAS Number | 3603-45-0 | [1] |
| Molecular Formula | C8H17NO3 | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| IUPAC Name | 2-(2-morpholin-4-ylethoxy)ethanol | [1] |
| Canonical SMILES | C1COCCN1CCOCCO | [2] |
| InChIKey | BLIMWOGCOCPQEU-UHFFFAOYSA-N | [1] |
| XlogP (predicted) | -0.9 | [2] |
| Monoisotopic Mass | 175.12085 Da | [2] |
It is important to note that experimentally determined physical properties such as boiling point, melting point, and density for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine are not consistently reported in the literature. Data for the related compound, 4-(2-Hydroxyethyl)morpholine (CAS 622-40-2), are often mistakenly attributed to it. For reference, 4-(2-Hydroxyethyl)morpholine has a reported boiling point of 226-228 °C, a density of approximately 1.08 g/mL, and a refractive index of around 1.4775.[3][4][5][6][7]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically in the range of 2.5-3.8 ppm. The protons on the ethyl and ethoxy groups will appear as distinct multiplets, with the terminal hydroxyl proton showing a broad singlet, the chemical shift of which is dependent on concentration and solvent. The morpholine protons often exhibit a distinct pattern of two triplets, a consequence of the chair conformation of the ring.[8]
-
¹³C NMR: The carbon NMR spectrum will show signals corresponding to the four unique carbon environments in the morpholine ring and the four carbons of the hydroxyethoxyethyl side chain. The carbons adjacent to the oxygen and nitrogen atoms will be shifted downfield. For morpholine itself, the carbon signals typically appear around 45.9 and 67.2 ppm.[9][10]
Infrared (IR) Spectroscopy: The IR spectrum of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. C-H stretching vibrations of the alkyl chains would appear in the 2800-3000 cm⁻¹ region. Strong C-O stretching bands are expected around 1100 cm⁻¹, characteristic of the ether and alcohol functionalities.[11][12]
Mass Spectrometry (MS): The electron ionization mass spectrum would likely show a molecular ion peak (M+) at m/z 175. Fragmentation would involve cleavage of the side chain and the morpholine ring, leading to characteristic fragment ions. Predicted m/z values for various adducts are available in public databases.[2]
Synthesis
A primary route for the synthesis of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine involves the reaction of diethylene glycol with morpholine in the presence of a catalyst and hydrogen gas.[13]
Reaction Scheme:
Figure 1. Synthesis of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.
Experimental Protocol (General):
-
Catalyst Preparation: A suitable hydrogenation catalyst, such as copper or cobalt on a support like amorphous silica or alumina, is prepared and activated.[13]
-
Reaction Setup: A high-pressure reactor is charged with diethylene glycol, morpholine, and the catalyst.[13]
-
Reaction Conditions: The reactor is pressurized with hydrogen and heated to a temperature typically ranging from 150°C to 250°C. The reaction pressure can be up to 2000 psig or higher.[13]
-
Reaction Monitoring: The reaction progress is monitored by analyzing aliquots of the reaction mixture using techniques like gas chromatography (GC).
-
Work-up and Purification: After the reaction is complete, the catalyst is filtered off. The crude product is then purified by fractional distillation under reduced pressure to isolate the desired 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.
Applications in Drug Development
The primary application of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine in the pharmaceutical industry is as a key building block in the synthesis of adenosine A2A receptor antagonists. These antagonists are of significant interest for the treatment of various central nervous system disorders, most notably Parkinson's disease.[14][15]
Role in the Synthesis of A2A Receptor Antagonists:
4-[2-(2-Hydroxyethoxy)ethyl]morpholine is utilized to introduce a specific side chain into the core structure of A2A receptor antagonists, such as those based on a triazolotriazine scaffold. This side chain can influence the compound's solubility, pharmacokinetic properties, and binding affinity to the A2A receptor.
A notable example of a potent A2A receptor antagonist is SCH 58261. While not directly synthesized from 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, the development of analogs of SCH 58261 with improved properties often involves the incorporation of various side chains, and the hydroxyethoxyethyl-morpholine moiety represents a synthetically accessible and desirable functional group for this purpose.[15][16][17]
Figure 2. Role in the development of A2A receptor antagonists.
Safety and Handling
Comprehensive safety data specifically for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine is limited. However, based on GHS classifications from aggregated data, the following hazards are identified:
-
H302: Harmful if swallowed [1]
-
H315: Causes skin irritation [1]
-
H318/H319: Causes serious eye damage/irritation [1]
-
H335: May cause respiratory irritation [1]
For the related compound, 4-(2-Hydroxyethyl)morpholine, safety data sheets provide more detailed information that can serve as a useful guide for handling 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, with the understanding that the toxicity profile may not be identical.[18][19][20][21]
General Handling Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[18]
-
In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[18]
-
If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[18]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]
Supplier Information
4-[2-(2-Hydroxyethoxy)ethyl]morpholine is available from a number of chemical suppliers worldwide. Researchers should verify the purity and identity of the compound upon receipt, as there is potential for confusion with related morpholine derivatives.
Selected Suppliers:
-
North America:
-
Europe:
-
Sigma-Aldrich (Merck)[7]
-
TCI Europe
-
-
Asia:
Conclusion
4-[2-(2-Hydroxyethoxy)ethyl]morpholine is a valuable chemical intermediate with growing importance in the field of drug discovery, particularly in the development of treatments for neurodegenerative diseases. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective use in research and development. As interest in A2A receptor antagonists and other complex nitrogen-containing heterocycles continues to grow, the demand for and utility of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine are likely to increase.
References
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Worldwide Life Sciences. (n.d.). 4-(2-Hydroxyethyl)morpholine, 100g. Retrieved February 25, 2026, from [Link]
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PubChem. (n.d.). 4-(2-(2-Hydroxyethoxy)ethyl)morpholine. Retrieved February 25, 2026, from [Link]
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PubChemLite. (n.d.). 4-[2-(2-hydroxyethoxy)ethyl]morpholine. Retrieved February 25, 2026, from [Link]
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Angene Chemical. (n.d.). 4-[2-(2-Hydroxyethoxy)ethyl]morpholine(CAS# 3603-45-0). Retrieved February 25, 2026, from [Link]
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Yangzhou Princechem Co., Ltd. (n.d.). China 4-(2-hydroxyethyl)morpholine. Retrieved February 25, 2026, from [Link]
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Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-(2-Hydroxyethyl)Morpholine, 99%. Retrieved February 25, 2026, from [Link]
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PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved February 25, 2026, from [Link]
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J&K Scientific LLC. (n.d.). 4-[2-(2-Hydroxyethoxy)ethyl]morpholine | 3603-45-0. Retrieved February 25, 2026, from [Link]
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ResearchGate. (n.d.). The experimental FT-IR spectrum of 4-ethylmorpholine. Retrieved February 25, 2026, from [Link]
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PubMed. (2008, July 15). Design, synthesis, and evaluation of fused heterocyclic analogs of SCH 58261 as adenosine A2A receptor antagonists. Retrieved February 25, 2026, from [Link]
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Organic Syntheses. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Retrieved February 25, 2026, from [Link]
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NIST WebBook. (n.d.). Morpholine, 4-(oxiranylmethyl)-. Retrieved February 25, 2026, from [Link]
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ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved February 25, 2026, from [Link]
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The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved February 25, 2026, from [Link]
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Inxight Drugs. (n.d.). SCH-58261. Retrieved February 25, 2026, from [Link]
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NIST WebBook. (n.d.). N-Ethylmorpholine. Retrieved February 25, 2026, from [Link]
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NIST WebBook. (n.d.). 4-[2-(Dimethylamino)ethyl]morpholine. Retrieved February 25, 2026, from [Link]
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ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved February 25, 2026, from [Link]
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NIST WebBook. (n.d.). 4-Morpholineethanol. Retrieved February 25, 2026, from [Link]
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BMRB. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine. Retrieved February 25, 2026, from [Link]
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PMC. (n.d.). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Retrieved February 25, 2026, from [Link]
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